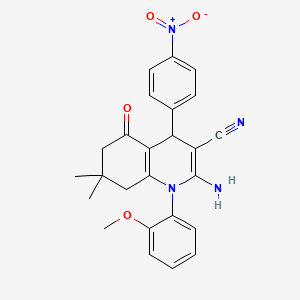![molecular formula C19H24N2O3S2 B4177956 N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4177956.png)
N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide, also known as BTEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BTEP is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in synaptic plasticity and learning and memory.
Mécanisme D'action
N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in synaptic plasticity. By doing so, N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide increases the strength of synaptic connections and facilitates learning and memory processes. Additionally, N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to reduce the activity of inhibitory interneurons, leading to an overall increase in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to enhance long-term potentiation (LTP), a cellular process that underlies learning and memory, in the hippocampus and other brain regions. N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide has also been shown to increase the density of dendritic spines, the small protrusions on neurons that are critical for synaptic communication. Additionally, N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to improve cognitive function in animal models of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide in lab experiments is its selectivity for mGluR5, which allows for more precise manipulation of this receptor subtype. Additionally, N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide has a long half-life, which makes it useful for experiments that require sustained activation of mGluR5. However, one limitation of using N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide is its relatively low potency compared to other mGluR5 positive allosteric modulators. This may require higher concentrations of N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide to achieve the desired effects, which could lead to off-target effects or toxicity.
Orientations Futures
There are several potential future directions for research on N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective mGluR5 positive allosteric modulators, which could improve the efficacy and safety of these compounds for use in humans. Additionally, further studies are needed to fully understand the mechanisms underlying N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide's effects on synaptic plasticity and cognitive function, as well as its potential applications in treating neurological disorders. Finally, N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide could be used in combination with other drugs or therapies to enhance their effects or reduce side effects.
Applications De Recherche Scientifique
N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in research, particularly in the field of neuroscience. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide has also been investigated for its potential as a treatment for drug addiction, as mGluR5 has been implicated in the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N-(2-tert-butylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-19(2,3)25-14-13-20-18(22)16-11-7-8-12-17(16)21-26(23,24)15-9-5-4-6-10-15/h4-12,21H,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUHDQBPRQSAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-2-[(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)](/img/structure/B4177876.png)




![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]serinate](/img/structure/B4177910.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4177932.png)
![N-[1-(1-adamantyl)ethyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4177934.png)
![ethyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177936.png)
![4-[4-allyl-5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B4177941.png)
![4-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4177945.png)
![4-isobutoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4177952.png)

![methyl 2-({[(5-{1-[(2-chlorobenzoyl)amino]-2-hydroxyethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4177966.png)